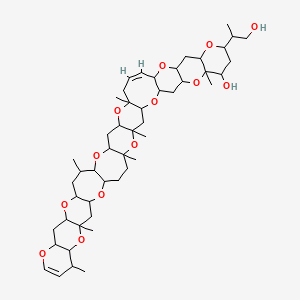
Brevetoxin pbtx-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BREVETOXIN PbTx-9 is an activator of voltage-sensitive Na+ channels, from the microorganism Ptychodiscus brevis. A neurotoxin that binds to voltage-gated sodium channels in nerve cells, leading to disruption of normal neurological processes and causing the illness clinically described as neurotoxic shellfish poisoning.
Applications De Recherche Scientifique
Variability in Potency and Cellular Impact
Brevetoxin Pbtx-9, along with other brevetoxins, exhibits variability in potency and has been shown to significantly induce DNA damage and apoptosis in Jurkat E6-1 cells. This research highlights the dose-dependent effects of brevetoxins on cell proliferation, their genotoxic properties, and their ability to cause cell death through apoptotic mechanisms (Murrell & Gibson, 2009).
Detection in Food Samples
A monoclonal antibody-based direct competitive enzyme-linked immunosorbent assay (ELISA) has been developed for the detection of brevetoxins, including Pbtx-9, in food samples. This method is reliable for mass monitoring of brevetoxins in mollusk and is crucial for ensuring food safety (Zhou et al., 2010).
Interaction with Human Lymphocytes
Pbtx-9's interaction with human lymphocytes has been studied, showing that it can induce DNA damage. This suggests that the immune systems of individuals exposed to Pbtx during harmful algal bloom events may be at risk (Sayer et al., 2005).
Distribution in Mouse Plasma
Research on the distribution of PbTx-9 in mouse plasma revealed an association with high-density lipoproteins (HDLs), providing insights into how the toxin is delivered to and removed from tissues. This could lead to more effective therapeutic measures for treating intoxication from brevetoxins (Woofter et al., 2005).
Biomonitoring in Mammals
A method for biomonitoring brevetoxin exposure in mammals using blood collection cards has been developed, which is crucial for monitoring brevetoxin levels in living marine resources, protected species, and humans (Fairey et al., 2001).
Covalent DNA Adducts in Rat Lung
It was found that brevetoxin forms covalent DNA adducts in rat lung following intratracheal exposure. This provides a basis for monitoring exposure and assessing the hazard associated with depurination of brevetoxin–nucleotide adducts in lung tissue (Radwan & Ramsdell, 2008).
Propriétés
Formule moléculaire |
C50H74O14 |
|---|---|
Poids moléculaire |
899.12 g/mol |
Nom IUPAC |
(21Z)-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,39-dien-12-ol |
InChI |
InChI=1S/C49H74O13/c1-25-12-15-52-35-20-38-47(6,61-44(25)35)22-36-31(56-38)16-26(2)43-29(54-36)11-14-46(5)39(58-43)21-40-48(7,62-46)23-42-45(4,60-40)13-9-10-28-32(57-42)17-34-33(53-28)19-41-49(8,59-34)37(51)18-30(55-41)27(3)24-50/h9-10,12,15,25-44,50-51H,11,13-14,16-24H2,1-8H3/b10-9- |
SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(C=CO4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)C(C)CO)O)C)C)(OC6(CC5)C)C |
Pureté |
95 % (HPLC) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



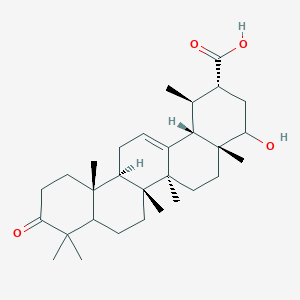
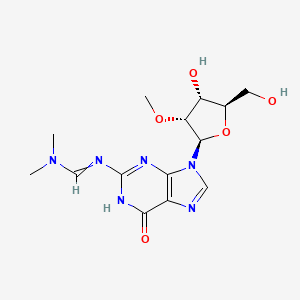

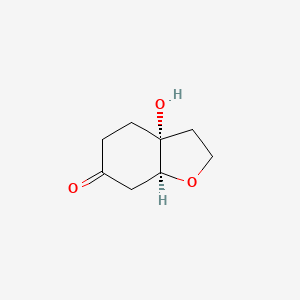
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)
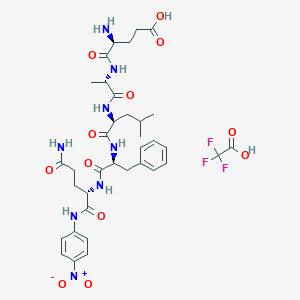

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)
